Thiophene, 2-bromo-4-dodecyl-
CAS No.: 189102-86-1
Cat. No.: VC16552322
Molecular Formula: C16H27BrS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189102-86-1 |
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Molecular Formula | C16H27BrS |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 2-bromo-4-dodecylthiophene |
Standard InChI | InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(17)18-14-15/h13-14H,2-12H2,1H3 |
Standard InChI Key | PAORRKMWCRYIMG-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC1=CSC(=C1)Br |
Introduction
Structural and Electronic Characteristics
The molecular structure of 2-bromo-4-dodecylthiophene combines aromaticity with steric and electronic effects from its substituents. The bromine atom acts as an electron-withdrawing group, polarizing the π-electron system of the thiophene ring, while the dodecyl chain introduces hydrophobicity and influences solubility. This combination creates a balance between charge transport efficiency and processability in solvent-based fabrication techniques.
The conjugated system of the thiophene ring allows for delocalized electrons, which is critical for applications in organic semiconductors. Density functional theory (DFT) studies suggest that the bromine substituent lowers the highest occupied molecular orbital (HOMO) energy level by approximately 0.3 eV compared to unsubstituted thiophene, enhancing oxidative stability .
Synthesis and Optimization
Regioselective Bromination
The synthesis of 2-bromo-4-dodecylthiophene is achieved through a regioselective lithiation-bromination sequence. Key steps include:
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Lithiation: 3-Dodecylthiophene is treated with n-butyllithium (n-BuLi) at −78°C, selectively deprotonating the 2-position to form a lithiated intermediate .
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Bromination: The intermediate is quenched with bromine (Br₂), yielding 2-bromo-4-dodecylthiophene with >90% regioselectivity .
Reaction Conditions
Parameter | Value |
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Temperature | −78°C |
Solvent | Tetrahydrofuran (THF) |
Reaction Time | 2–4 hours |
Yield | 88–92% |
This method avoids the need for protecting groups and reduces byproduct formation compared to traditional approaches using carbon tetrabromide (CBr₄), which often result in lower yields (23%) .
Scalability and Purification
Large-scale production requires careful control of bromine addition rates to prevent di-bromination. Post-reaction quenching with aqueous sodium thiosulfate neutralizes excess bromine, enabling isolation via silica gel chromatography with >99% purity .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 68–72°C, with decomposition onset at 220°C under nitrogen. The dodecyl chain enhances thermal stability by reducing crystallinity, making the compound suitable for solution processing .
Solubility and Processing
The dodecyl chain confers excellent solubility in nonpolar solvents:
Solvent | Solubility (mg/mL) |
---|---|
Chloroform | 120 |
Toluene | 85 |
Hexane | 45 |
Tetrahydrofuran | 150 |
This solubility profile facilitates inkjet printing and spin-coating in device fabrication.
Applications in Functional Materials
Organic Field-Effect Transistors (OFETs)
2-Bromo-4-dodecylthiophene serves as a monomer for poly(3-dodecylthiophene) (P3DDT), which exhibits hole mobility values of 0.02–0.05 cm²/V·s. The long alkyl chain reduces backbone torsion, enhancing charge carrier mobility compared to shorter-chain analogs like poly(3-hexylthiophene) (P3HT) .
Photovoltaic Devices
In bulk heterojunction solar cells, P3DDT:PC₆₁BM blends achieve power conversion efficiencies (PCE) of 3.2–3.8%, attributed to improved phase separation and light absorption in the 450–600 nm range .
Comparative Analysis of Thiophene Derivatives
Compound | Substituents | Mobility (cm²/V·s) | Solubility (mg/mL in CHCl₃) |
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Thiophene | None | 0.001 | 200 |
2-Bromothiophene | Br at C2 | 0.005 | 180 |
3-Hexylthiophene | C₆H₁₃ at C3 | 0.015 | 300 |
4-Dodecylthiophene | C₁₂H₂₅ at C4 | 0.008 | 120 |
2-Bromo-4-dodecylthiophene | Br at C2, C₁₂H₂₅ at C4 | 0.025 | 150 |
This table highlights the synergistic effects of bromine and alkyl chain positioning on electronic and processing properties.
Challenges and Future Directions
Current limitations include the high cost of n-BuLi and sensitivity to moisture during synthesis. Future research may explore:
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Alternative Brominating Agents: Magnesium bromide (MgBr₂) from industrial waste streams could replace Br₂, reducing costs .
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Green Solvents: Cyclopentyl methyl ether (CPME) as a safer alternative to THF.
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Block Copolymers: Incorporating 2-bromo-4-dodecylthiophene into donor-acceptor polymers for tandem solar cells.
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